molecular formula C56H78N2O16+2 B1220649 Doxacurium CAS No. 106791-39-3

Doxacurium

Cat. No.: B1220649
CAS No.: 106791-39-3
M. Wt: 1035.2 g/mol
InChI Key: GBLRQXKSCRCLBZ-UHFFFAOYSA-N
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Description

Doxacurium chloride is a non-depolarizing neuromuscular blocking agent used primarily as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. It is a long-acting skeletal muscle relaxant that binds competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine and resulting in a block of neuromuscular transmission .

Preparation Methods

Doxacurium chloride is synthesized through a series of chemical reactions involving isoquinoline derivatives. The synthesis typically involves the following steps:

Industrial production methods for this compound chloride involve optimizing these synthetic routes to achieve high yields and purity, often using advanced catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

Doxacurium chloride undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

    Substitution: Substitution reactions can take place at the aromatic rings, where methoxy groups can be replaced by other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Doxacurium chloride has several scientific research applications, including:

Mechanism of Action

Doxacurium chloride exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in a block of neuromuscular transmission, leading to skeletal muscle relaxation. The action of this compound is antagonized by acetylcholinesterase inhibitors, such as neostigmine, which increase the concentration of acetylcholine at the neuromuscular junction and reverse the blockade .

Properties

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

CAS No.

106791-39-3

Molecular Formula

C56H78N2O16+2

Molecular Weight

1035.2 g/mol

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate

InChI

InChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2

InChI Key

GBLRQXKSCRCLBZ-UHFFFAOYSA-N

SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C

106819-53-8

physical_description

Solid

solubility

9.02e-05 g/L

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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